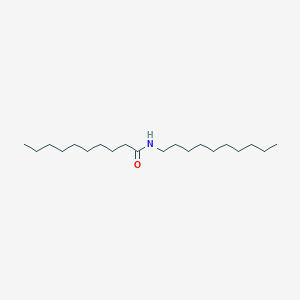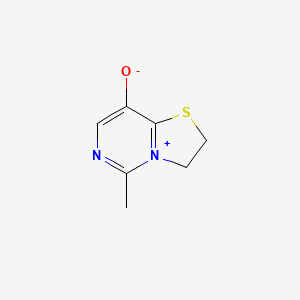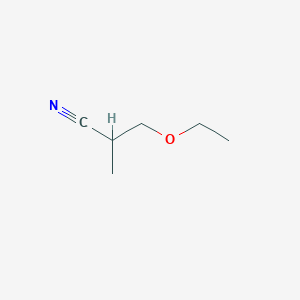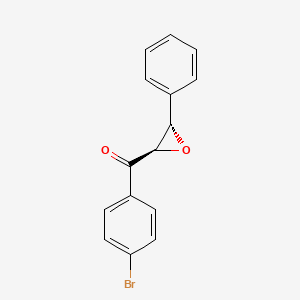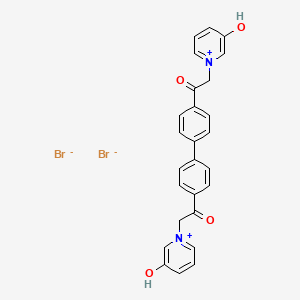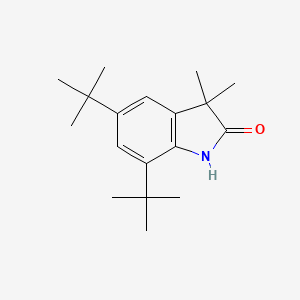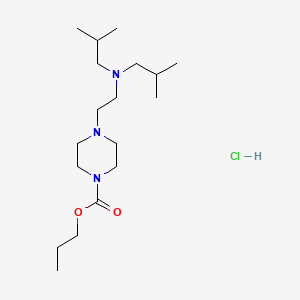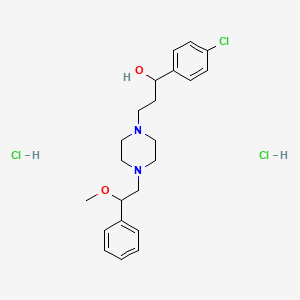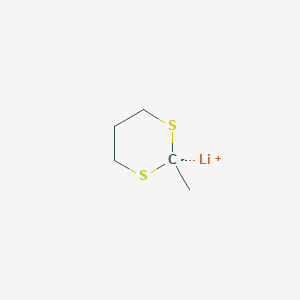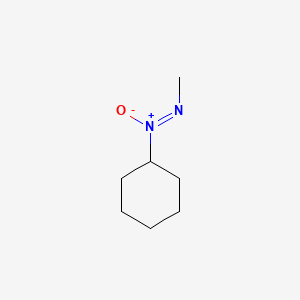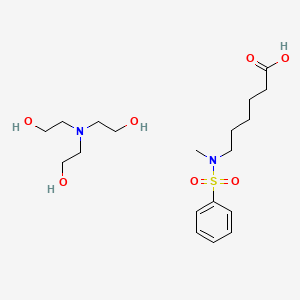![molecular formula C12H23ClN2O B14696565 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea CAS No. 33082-84-7](/img/structure/B14696565.png)
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea is a synthetic organic compound with a unique structure that includes a chloroethyl group and a propan-2-yl substituted cyclohexyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea typically involves the reaction of 4-(propan-2-yl)cyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(propan-2-yl)cyclohexylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloroethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-4-(propan-2-yl)piperazine: Shares the chloroethyl and propan-2-yl groups but has a different core structure.
1-(2-Chloroethyl)-3-(cyclohexyl)urea: Similar structure but lacks the propan-2-yl substitution on the cyclohexyl group.
Uniqueness
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea is unique due to the presence of both the chloroethyl and propan-2-yl substituted cyclohexyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
33082-84-7 |
|---|---|
Fórmula molecular |
C12H23ClN2O |
Peso molecular |
246.78 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H23ClN2O/c1-9(2)10-3-5-11(6-4-10)15-12(16)14-8-7-13/h9-11H,3-8H2,1-2H3,(H2,14,15,16) |
Clave InChI |
RPLGVVBDAOITKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
